26-Deoxycimicifugoside
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKJAWKRZRAQQO-YTGDHQJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214146-75-5 | |
| Record name | 26-Deoxycimicifugoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26-DEOXYCIMICIFUGOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Advanced Isolation Methodologies for Research
Botanical Origins and Phylogenetic Distribution of 26-Deoxycimicifugoside
The presence of this compound is confined to a select group of plants, making its botanical origin a key area of study.
This compound is a triterpene xyloside that has been isolated from plants belonging to the genus Cimicifuga, which is part of the Ranunculaceae family. medchemexpress.com The primary botanical source identified in scientific literature for this compound is Cimicifuga racemosa (L.) Nutt., commonly known as black cohosh. medchemexpress.comnih.gov This species is native to North America and its rhizomes are a known source of various triterpene glycosides. nih.govnih.gov
While Cimicifuga racemosa is the most cited source, the compound is situated within a complex chemical profile that includes other related structures. For instance, research has also identified 23-epi-26-deoxycimicifugoside, a stereoisomer, within the plant, which served as a structural correction to the initially identified this compound in some studies. science.gov The genus also includes Asian species, such as Cimicifuga foetida L., which are known for their distinct profiles of triterpene glycosides. nih.govresearchgate.net
Table 1: Botanical Sources of this compound and Related Compounds
| Compound Name | Genus | Species | Plant Part |
| This compound | Cimicifuga | racemosa | Rhizomes/Roots |
| 23-epi-26-deoxycimicifugoside | Cimicifuga | racemosa | Rhizomes/Roots |
| Actein (B190517) | Cimicifuga | foetida, racemosa | Rhizomes |
| 26-Deoxyactein | Cimicifuga | racemosa | Not Specified |
| Cimicifugoside H-1 | Cimicifuga | foetida | Not Specified |
The geographical distribution of Cimicifuga species plays a crucial role in their chemical composition. Cimicifuga racemosa is indigenous to eastern North America. nih.gov In contrast, species like Cimicifuga foetida, Cimicifuga dahurica, and Cimicifuga simplex are native to Asia and are utilized in traditional Chinese medicine. nih.govnih.gov
This biogeographical separation is reflected in the distinct chemical profiles, or chemotaxonomy, of the species. The pattern of triterpene glycosides, including the presence or absence of compounds like this compound, serves as a chemical fingerprint. This fingerprinting, often performed using High-Performance Liquid Chromatography (HPLC), is a reliable method for differentiating North American black cohosh (C. racemosa) from its Asian counterparts. nih.govresearchgate.net For example, certain phenolic compounds and chromones are used as markers to identify the botanical origin of Cimicifuga herbs, with C. foetida being noted for containing a specific set of four marker compounds not all present in other species. researchgate.net The unique triterpene glycoside profile of C. racemosa is a key aspect of its chemotaxonomic distinctiveness. nih.gov
Identification of Specific Plant Genera and Species (e.g., Cimicifuga foetida L., Cimicifuga racemosa)
Research-Oriented Extraction and Fractionation Techniques
The isolation of this compound for research purposes involves a multi-step process of extraction and purification, designed to enrich and then isolate the target compound from a complex plant matrix.
The initial step in isolating this compound involves extracting crude phytochemicals from the plant material, typically the dried and powdered rhizomes. The choice of solvent is critical for maximizing the yield of triterpene glycosides while minimizing impurities. oleumdietetica.es
Commonly employed research methods include maceration or Soxhlet extraction. nih.govprotocols.io For compounds like triterpene glycosides, polar solvents are generally effective. Protocols often utilize ethanol (B145695), methanol, or mixtures of alcohol and water. protocols.ionih.gov For example, a typical laboratory-scale extraction might involve defatting the powdered plant material with a nonpolar solvent like hexane (B92381) to remove lipids, followed by exhaustive extraction with 80% ethanol using a Soxhlet apparatus. protocols.io The resulting crude extract is then concentrated under reduced pressure to yield a residue rich in glycosides. protocols.io Further enrichment can be achieved through liquid-liquid partitioning, where the crude extract is dissolved and partitioned between immiscible solvents of varying polarities to separate compound classes. nih.gov
Table 2: General Solvent-Based Extraction Protocols for Plant Metabolites
| Technique | Description | Common Solvents | Suitability |
| Maceration | Soaking powdered plant material in a solvent in a closed container for an extended period with periodic agitation. nih.gov | Ethanol, Methanol, Water | Suitable for thermolabile compounds; simple and requires minimal equipment. oleumdietetica.es |
| Soxhlet Extraction | Continuous extraction of a solid with a solvent, where the solvent is repeatedly boiled, condensed, and passed through the material. nih.gov | 80% Ethanol, Hexane (for defatting) | Highly efficient, ensures complete extraction but involves heat, which may degrade some compounds. protocols.io |
| Ultrasound-Assisted Extraction | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration and extraction efficiency. nih.gov | Methanol:Water mixtures | Increases yield and reduces extraction time. mdpi.com |
Following initial extraction and enrichment, chromatographic techniques are essential for the separation and purification of individual compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final isolation of pure this compound from the enriched extract. nih.gov While analytical HPLC is used for identification and fingerprinting, preparative HPLC is used to separate and collect milligram-to-gram quantities of the pure substance. researchgate.netnih.gov
The process involves injecting the enriched fraction onto a column packed with a stationary phase, typically a C18 (octadecyl silica) reversed-phase material. nih.gov A mobile phase, consisting of a precisely controlled mixture of solvents like acetonitrile, methanol, and water, is then pumped through the column. nih.gov By using a gradient elution program, where the solvent composition is changed over time, compounds are separated based on their differing affinities for the stationary phase. mdpi.com Detectors, such as Ultraviolet (UV) or Evaporative Light Scattering Detectors (ELSD), are used to monitor the column effluent, allowing for the targeted collection of fractions containing the desired compound. nih.govnih.gov This high-resolution technique is critical for separating structurally similar triterpene glycosides from one another to yield pure this compound for structural elucidation and biological testing. nih.gov
Advanced Chromatographic Methodologies for Isolation and Purification
Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) for Scalable Isolation
Countercurrent chromatography (CCC) and its high-speed counterpart, high-speed countercurrent chromatography (HSCCC), along with centrifugal partition chromatography (CPC), represent powerful liquid-liquid partition chromatography techniques for the separation and purification of natural products like this compound. guidechem.comchromatographyonline.comanarghyainnotech.com These methods offer significant advantages over traditional solid-support chromatography, including the elimination of irreversible sample adsorption and the denaturation of fragile molecules, leading to high-purity yields. chromatographyonline.comanarghyainnotech.com
The fundamental principle of CCC and CPC involves the partitioning of solutes between two immiscible liquid phases—a stationary phase and a mobile phase. chromatographyonline.comlabcompare.com A centrifugal field is employed to retain the liquid stationary phase within a column or a series of chambers, while the mobile phase is pumped through it. labcompare.comresearchgate.net The separation of compounds is based on their differential partition coefficients between the two liquid phases. everseiko.co.jp
For the isolation of triterpenoid (B12794562) glycosides, these techniques are particularly advantageous due to their ability to handle crude extracts and perform scalable separations, from laboratory to pilot and even industrial scales. chromatographyonline.comanarghyainnotech.com The selection of an appropriate biphasic solvent system is a critical step in developing a successful CCC or CPC separation method. ua.pt Computational models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can be employed to predict the partition coefficients of target compounds and aid in the rational selection of solvent systems. ua.ptmdpi.com
Preparative Thin-Layer Chromatography (PTLC) and Column Chromatography Variants (e.g., Silicon Chromatography)
Following initial extraction and fractionation, preparative thin-layer chromatography (PTLC) and various column chromatography techniques are commonly employed for the fine purification of this compound. nih.govcqvip.com
Preparative Thin-Layer Chromatography (PTLC) is a chromatographic technique used to separate and isolate larger quantities of compounds, typically in the milligram to gram range. In PTLC, a thicker layer of adsorbent, such as silica (B1680970) gel, is coated onto a glass, aluminum, or plastic plate. sigmaaldrich.comsigmaaldrich.com The sample is applied as a band, and the plate is developed in a suitable solvent system. The separated compound bands can then be visualized (e.g., under UV light if a fluorescent indicator is included in the adsorbent) and physically scraped from the plate. researchgate.net The desired compound is then eluted from the adsorbent with a strong solvent. sigmaaldrich.com PTLC offers a relatively simple, fast, and cost-effective method for purification. researchgate.netgoogle.com
Column Chromatography is a cornerstone of natural product isolation. For the purification of this compound and related triterpenoid glycosides, silica gel column chromatography is frequently utilized. nih.gov The crude or partially purified extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents (mobile phase) is passed through the column to elute the compounds at different rates based on their polarity and interaction with the stationary phase.
Reversed-phase column chromatography , often using materials like RP-18, is another powerful variant. nih.gov In this technique, the stationary phase is nonpolar, and a polar mobile phase is used. This is particularly useful for separating the complex mixture of triterpenoid glycosides found in Actaea species. nih.gov Repeated column chromatography, sometimes involving different types of stationary phases like Toyopearl HW-40C, is often necessary to achieve the desired purity. nih.govcqvip.com
| Technique | Stationary Phase | Principle of Separation | Scale |
| Countercurrent Chromatography (CCC) | Liquid | Partitioning between two immiscible liquids | Lab to Industrial |
| Centrifugal Partition Chromatography (CPC) | Liquid | Partitioning between two immiscible liquids | Lab to Production |
| Preparative Thin-Layer Chromatography (PTLC) | Solid (e.g., Silica Gel) | Adsorption and partitioning | Milligram to Gram |
| Silica Gel Column Chromatography | Solid (Silica Gel) | Adsorption and partitioning | Milligram to Kilogram |
| Reversed-Phase Column Chromatography | Solid (e.g., RP-18) | Partitioning based on hydrophobicity | Milligram to Kilogram |
Crystallization and Lyophilization Techniques for Research Purity
Following chromatographic purification, final steps are often taken to obtain this compound in a highly pure, solid form suitable for structural elucidation and biological assays.
Crystallization is a process used to purify solid compounds. The principle behind crystallization is that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. In some instances, single-crystal X-ray analysis of the resulting crystals can be used to definitively establish the compound's three-dimensional structure. nih.gov
Lyophilization , or freeze-drying, is a dehydration process typically used to preserve a perishable material or make the material more convenient for transport. It works by freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This process is particularly useful for obtaining a dry, stable powder of the purified compound without subjecting it to potentially degrading high temperatures. The final product is often a pale yellow or white powder. nih.gov
| Technique | Purpose | Physical State of Final Product | Key Advantage |
| Crystallization | High-purity solid formation | Crystalline solid | Can provide crystals suitable for X-ray crystallography |
| Lyophilization | Gentle drying and stabilization | Amorphous powder | Avoids thermal degradation of the compound |
Advanced Spectroscopic and Computational Approaches for Structure Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination
NMR spectroscopy is an indispensable tool for elucidating the intricate structures of triterpene glycosides such as 26-Deoxycimicifugoside. researchgate.net A combination of one-dimensional and two-dimensional NMR experiments allows for the comprehensive assignment of proton and carbon signals, revealing the complete bonding framework and relative stereochemistry of the molecule.
One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C NMR)
One-dimensional NMR spectra provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their scalar couplings, while the ¹³C NMR spectrum indicates the number and types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 25-chlorodeoxycimigenol-3-O-β-D-xyloside, which shares a similar core structure, displays characteristic signals that are diagnostic for the 9,19-cyclolanostane triterpene skeleton. nih.gov These include high-field signals for the cyclopropane (B1198618) ring methylene (B1212753) protons (around δ 0.297 and 0.536). nih.gov The spectrum also shows distinct resonances for seven methyl groups. nih.gov A key signal is the anomeric proton of the sugar moiety, which for a β-D-xylopyranose unit typically appears as a doublet with a large coupling constant (e.g., δ 4.889, J = 7.6 Hz), confirming the β-configuration of the glycosidic linkage. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing the chemical shifts for all carbon atoms. For the β-D-xylopyranose moiety in related triterpene glycosides, characteristic signals are observed around δ 107.67 (C-1′), 75.62 (C-2′), 78.68 (C-3′), 71.26 (C-4′), and 67.17 (C-5′). nih.gov The remaining signals in the spectrum correspond to the complex triterpenoid (B12794562) aglycone.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for the Xylopyranose Moiety of a Related Triterpene Glycoside
| Atom | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (J in Hz) |
| 1' | 107.67 | 4.889 (d, 7.6) |
| 2' | 75.62 | - |
| 3' | 78.68 | - |
| 4' | 71.26 | - |
| 5' | 67.17 | - |
| Note: Data is for the β-D-xylopyranose moiety in 25-chlorodeoxycimigenol-3-O-β-D-xyloside, a structurally similar compound. nih.gov The table is interactive and allows for sorting. |
Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. emerypharma.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular framework. wikipedia.org This is instrumental in tracing out the spin systems within the triterpenoid rings and the sugar unit.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). wikipedia.org This is particularly powerful for connecting different structural fragments, such as linking the sugar unit to the aglycone at a specific position (e.g., C-3) and for establishing the connectivity of quaternary carbons. For instance, in a related compound, HMBC showed correlations between the methyl protons (Me-26 and Me-27) and the C-24 and C-25 carbons, confirming the structure of the side chain. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is vital for determining the relative stereochemistry of the molecule by observing through-space correlations between protons on different parts of the scaffold.
The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular puzzle, leading to the complete structural elucidation of this compound and its analogs. emerypharma.comresearchgate.net
Solid-State NMR (SSNMR) and Cross-Polarization Magic-Angle Spinning (CPMAS) NMR for Crystalline Forms
While solution-state NMR provides information on the structure of molecules in solution, solid-state NMR (SSNMR) offers insights into their conformation and packing in the crystalline state. preprints.org The ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR technique is particularly useful for studying the solid-state interactions of triterpenoid glycosides. nih.govresearchgate.net Analysis of the ¹³C CPMAS NMR spectra of related compounds has provided valuable data on their solid-state structures. nih.govresearchgate.net This technique can reveal information about intermolecular interactions, such as hydrogen bonding, which can influence the chemical shifts observed in the solid state.
Application of Density Functional Theory (DFT) Calculations for NMR Shielding Constants
Computational methods, specifically Density Functional Theory (DFT), have become a powerful tool to support and refine experimental NMR data. nih.govacs.orgnih.gov By calculating the theoretical NMR shielding constants for a proposed structure, these values can be compared with the experimental chemical shifts. A good correlation between the calculated and experimental data provides strong evidence for the correctness of the proposed structure. This approach has been successfully used in the structural analysis of triterpene xylosides. nih.govresearchgate.net In the case of the compound previously identified as this compound, DFT calculations of NMR shielding constants were instrumental in correcting the structure to 23-epi-26-deoxycimicifugoside. nih.govscience.govresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESI-FTMS)
High-Resolution Electrospray Ionization (HRESI) is a soft ionization technique that allows for the analysis of large and fragile molecules like triterpene glycosides with minimal fragmentation. When coupled with a Fourier Transform Mass Spectrometer (FTMS), it provides highly accurate mass measurements. This accuracy allows for the unambiguous determination of the molecular formula. For example, the analysis of a related chlorinated analog by positive ion electrospray resulted in a protonated molecule with an m/z value and an isotopic pattern characteristic of a chlorinated compound, which was consistent with its calculated molecular formula. nih.gov This level of precision is crucial for confirming the elemental composition of this compound and distinguishing it from other compounds with similar masses.
Fast Atom Bombardment Mass Spectrometry (FABMS)
Fast Atom Bombardment Mass Spectrometry (FABMS) is a soft ionization technique crucial for analyzing non-volatile and thermally unstable compounds like triterpene glycosides. researchgate.netcaymanchem.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. researchgate.net This process desorbs and ionizes the sample molecules with minimal fragmentation, allowing for the clear determination of the molecular weight.
For 23-epi-26-deoxycimicifugoside, FABMS would primarily show the protonated molecule, [M+H]⁺, and potentially the deprotonated molecule, [M-H]⁻. researchgate.net Given the molecular formula C₃₇H₅₆O₁₀, the molecular weight is 660.8 g/mol . nih.gov FABMS analysis would therefore be expected to reveal a prominent ion at an m/z (mass-to-charge ratio) of approximately 661.8, corresponding to the [M+H]⁺ species. This technique was instrumental in establishing the molecular weights of numerous related glycosides isolated from Cimicifuga species. researchgate.net
| Technique | Ionization Method | Expected Observation for 23-epi-26-deoxycimicifugoside | Information Provided |
| FABMS | Bombardment with high-energy neutral atoms (e.g., Ar, Xe) in a liquid matrix. researchgate.net | A prominent peak at m/z ≈ 661.8, corresponding to the [M+H]⁺ ion. | Molecular Weight Confirmation |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structural components of a molecule by analyzing its fragmentation patterns. science.gov In an MS/MS experiment, an ion of a specific m/z (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.gov
For a triterpene glycoside like 23-epi-26-deoxycimicifugoside, MS/MS analysis provides critical information about the sequence and structure of the sugar moiety and the aglycone. The fragmentation typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone and the loss of the sugar unit. science.gov For this compound, a key fragmentation would be the loss of the xylose residue (C₅H₁₀O₅, mass = 150.13 u), leading to a significant product ion. Further fragmentation of the aglycone or the sugar unit (cross-ring cleavage) can provide more detailed structural insights. science.gov LC-MS/MS methods have been developed for the sensitive quantification of 23-epi-26-deoxycimicifugoside in biological samples, which relies on specific precursor-to-product ion transitions. researchgate.net
| Precursor Ion (m/z) | Typical Fragmentation | Expected Product Ions (m/z) | Structural Insight |
| ~661.8 ([M+H]⁺) | Cleavage of glycosidic bond | Loss of xylose residue (~132 u, neutral loss) | Confirms sugar identity |
| Cross-ring cleavage | Various smaller fragments | Details of sugar ring structure |
Infrared (IR) and Raman Spectroscopies for Functional Group Characterization
Infrared (IR) and Raman spectroscopies are vibrational techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations like stretching and bending, while Raman spectroscopy measures the inelastic scattering of monochromatic light. encyclopedia.pubresearchgate.net These techniques are complementary and particularly useful for identifying key structural features.
Studies have shown that IR and Raman spectra can clearly discriminate between different triterpenes found in Cimicifuga racemosa, with characteristic bands in the carbonyl (C=O), carbon-carbon double bond (C=C), and carbon-hydrogen (C-H) stretching regions. nih.govresearchgate.net For 23-epi-26-deoxycimicifugoside, these techniques confirm the presence of hydroxyl (-OH), carbonyl (ketone), and ether (C-O-C) functional groups, as well as alkene and alkane moieties.
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Signal | Relevance to 23-epi-26-deoxycimicifugoside |
|---|---|---|---|---|
| O-H (Alcohol, Glycoside) | Stretching | 3500-3200 (Broad) | Weak | Confirms hydroxyl groups on sugar and aglycone. miamioh.edu |
| C-H (Alkane/Alkene) | Stretching | 3100-2850 | Strong | Confirms the hydrocarbon backbone. chemfaces.com |
| C=O (Ketone) | Stretching | 1725-1705 | Medium-Weak | Identifies the ketone group in the triterpene skeleton. encyclopedia.pub |
| C=C (Alkene) | Stretching | 1680-1620 | Strong | Identifies double bonds within the triterpene rings. miamioh.edu |
| C-O (Ether, Alcohol, Glycoside) | Stretching | 1300-1000 | Medium-Weak | Confirms the ether linkages and glycosidic bond. oecd.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Identification
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. ucibio.pt This technique is used to identify chromophores—parts of a molecule that absorb light. rsc.org
The structure of 23-epi-26-deoxycimicifugoside contains chromophores that absorb in the UV region. The key chromophores are the carbon-carbon double bonds (C=C) and the carbonyl group (C=O) within the triterpene backbone. The conjugated system of double bonds gives rise to intense π → π* transitions, while the carbonyl group also allows for a weaker n → π* transition. rsc.orgbiocrick.com While specific absorption maxima (λmax) for this compound are not widely reported, its UV absorbance allows for its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector. researchgate.netphytolab.com
| Chromophore | Electronic Transition | Expected Absorption Region |
| Conjugated Diene (C=C-C=C) | π → π | 210-250 nm |
| Ketone (C=O) | n → π | 270-300 nm |
| Ketone (C=O) | π → π* | ~190 nm |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. americanpharmaceuticalreview.comphytolab.com The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. americanpharmaceuticalreview.com This pattern provides a detailed map of the electron density within the crystal, from which the precise position of every atom can be determined.
For complex chiral molecules like 23-epi-26-deoxycimicifugoside, obtaining a suitable crystal for analysis is a critical step. Once achieved, the resulting data provides definitive proof of atomic connectivity and the exact spatial arrangement of all stereogenic centers. The absolute configuration can be determined with high confidence, often by calculating the Flack parameter. The crystal structure for 23-epi-26-deoxyactein (B1259016) (a synonym) is available in the Cambridge Structural Database, providing the ultimate confirmation of its complex stereochemistry. nih.gov
| Parameter | Description | Significance |
| Crystal System & Space Group | The geometry of the crystal's unit cell and its symmetry operations. | Defines the fundamental packing arrangement of the molecules. |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Provides the precise dimensions of the repeating crystal lattice. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Flack Parameter | A value calculated during refinement that indicates the correctness of the assigned absolute stereochemistry. A value near zero confirms the assignment. | Provides definitive proof of the molecule's absolute configuration. |
Electronic Circular Dichroism (ECD) Calculations for Chiral Structure Assignment
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. encyclopedia.pub
For structurally complex natural products where X-ray crystallography is not feasible, ECD provides a powerful alternative for assigning absolute stereochemistry. The modern approach involves comparing the experimental ECD spectrum with theoretical spectra calculated for all possible stereoisomers using time-dependent density functional theory (TDDFT). The calculation is performed on low-energy conformers of the molecule to generate a Boltzmann-weighted average spectrum. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. While no specific ECD studies for 23-epi-26-deoxycimicifugoside are found in the surveyed literature, this technique remains a highly relevant and powerful tool for the stereochemical elucidation of such chiral triterpene glycosides.
Biosynthetic Pathways and Enzymatic Transformations of 26 Deoxycimicifugoside
Elucidation of Triterpene Backbone Biosynthesis
The journey to synthesizing 26-deoxycimicifugoside begins with the formation of its fundamental C30 triterpene backbone. This process is a testament to the conserved and elaborate nature of isoprenoid biosynthesis in plants.
Mevalonate (B85504) Pathway and MEP Pathway to Squalene (B77637)
The biosynthesis of all triterpenoids, including the cycloartane (B1207475) skeleton of this compound, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). kegg.jpnih.gov Plants utilize two distinct pathways to produce these essential building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. kegg.jpnih.gov For triterpenoid (B12794562) biosynthesis, the MVA pathway is the primary contributor. kegg.jpnih.gov
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. researchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. nih.gov The enzyme isopentenyl diphosphate (B83284) isomerase (IDI) then facilitates the isomerization of IPP to DMAPP. nih.gov
The subsequent head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 intermediate, farnesyl pyrophosphate (FPP). nih.gov Finally, two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene. nih.govnih.gov
Cyclization to Cycloartane
The formation of the characteristic polycyclic structure of triterpenoids is initiated by the epoxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (SQE). nih.govresearchgate.net This crucial intermediate serves as the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netmdpi.com These enzymes are responsible for the remarkable structural diversity of triterpenoids by catalyzing complex cyclization cascades. mdpi.com
In the biosynthesis of this compound, the key OSC is cycloartenol (B190886) synthase (CAS). nih.gov This enzyme directs the cyclization of 2,3-oxidosqualene to form the tetracyclic cycloartane skeleton, which is the foundational structure for this class of triterpenoids. nih.gov This cyclization is a highly complex and stereospecific process that establishes the core ring system of the molecule.
Glycosylation Mechanisms and Glycosyltransferases Involved in Sugar Moiety Attachment
Following the formation of the cycloartane aglycone, the next critical step in the biosynthesis of this compound is the attachment of sugar moieties, a process known as glycosylation. This modification significantly impacts the solubility, stability, and biological activity of the final compound.
Glycosylation is mediated by a large and diverse group of enzymes called glycosyltransferases (GTs). researchgate.net Specifically, UDP-dependent glycosyltransferases (UGTs) are the key enzymes responsible for the transfer of sugar residues from an activated sugar donor, typically a UDP-sugar, to the triterpenoid aglycone. researchgate.netnih.gov The diversity of UGTs in plants contributes to the vast array of naturally occurring glycosides. nih.govresearchgate.net
While the specific UGTs involved in the glycosylation of the this compound precursor have not been fully elucidated, research on related triterpenoid saponins (B1172615) provides valuable insights. cjnmcpu.com The attachment of the xylose sugar at the C-3 position of the cycloartane skeleton is a common feature in many Cimicifuga triterpene glycosides. nih.gov This suggests the presence of specific UGTs that recognize the cycloartane aglycone and catalyze the formation of the glycosidic bond at this position. Further research is needed to identify and characterize the specific UGTs responsible for the biosynthesis of this compound.
Oxidative and Reductive Modifications in Biosynthesis
The biosynthesis of complex natural products like this compound involves a series of oxidative and reductive modifications that tailor the core structure and contribute to its final chemical identity. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and reductases. researchgate.net
P450s are a superfamily of heme-containing enzymes that play a crucial role in the diversification of triterpenoids by introducing hydroxyl groups and other functionalities at various positions on the triterpene skeleton. researchgate.net These oxidative modifications can alter the biological activity of the molecule. For instance, the hydroxylation of the triterpene backbone is a common step in the biosynthesis of many bioactive saponins. cjnmcpu.com In the context of this compound, specific P450s are likely responsible for the various hydroxylations and the formation of the furanone ring system.
Reductive steps in the biosynthetic pathway are equally important. For example, the reduction of keto groups to hydroxyl groups can be a critical step in achieving the final stereochemistry of the molecule. These reactions are often catalyzed by NADPH-dependent reductases. While the specific oxidative and reductive enzymes in the this compound pathway are yet to be fully characterized, their involvement is inferred from the structure of the final molecule and by analogy to other well-studied triterpenoid biosynthetic pathways.
Enzymatic Biotransformations and Metabolic Fate Studies in Research Systems
The study of enzymatic biotransformations provides a powerful tool for producing novel compounds and understanding the metabolic fate of natural products. mdpi.com Research systems, including microbial fermentation and enzymatic reactors, are employed to investigate how compounds like this compound are metabolized and to potentially generate new derivatives with enhanced properties. frontiersin.org
For instance, recombinant glycosyltransferases can be used to attach different sugar moieties to the this compound aglycone, potentially altering its solubility and bioactivity. mdpi.com Similarly, the use of redox enzymes can introduce or modify functional groups on the triterpene skeleton. frontiersin.org
Pharmacokinetic studies in humans have investigated the metabolic fate of related compounds from Cimicifuga racemosa. For example, after oral administration of a standardized black cohosh extract, the major triterpene glycoside 23-epi-26-deoxyactein (B1259016) was absorbed, with a half-life of approximately 2 hours. researchgate.net Interestingly, no phase I or phase II metabolites were observed in these studies, suggesting that the compound may be absorbed and eliminated largely unchanged. researchgate.net While these studies did not specifically focus on this compound, they provide a framework for understanding the potential metabolic fate of this class of compounds.
Chemical Synthesis and Structural Modification Strategies for Research Analogues
Total Synthesis Approaches to 26-Deoxycimicifugoside Core Structure
The total synthesis of a complex natural product like this compound, which features a polycyclic 9,19-cycloartane triterpenoid (B12794562) aglycone and a sugar moiety, is a formidable challenge in organic chemistry. beilstein-journals.org While a completed total synthesis specifically for this compound is not extensively documented in peer-reviewed literature, the strategies employed for other intricate triterpenoid saponins (B1172615) provide a clear roadmap for how such a synthesis would be approached. beilstein-journals.orgacs.orgmdpi.com
The synthesis would invariably be a convergent process, where the aglycone (the non-sugar part) and the carbohydrate moiety are constructed separately and then joined in a crucial glycosylation step.
Key challenges and strategies in synthesizing the aglycone core would include:
Construction of the Cycloartane (B1207475) Skeleton: Building the tetracyclic system with the signature C-9/C-10 cyclopropane (B1198618) ring is a primary hurdle. Strategies often involve intramolecular cyclizations or rearrangements of carefully designed precursors. beilstein-journals.org
Stereochemical Control: The aglycone possesses numerous stereocenters that must be set with precise control. Asymmetric reactions, such as substrate-controlled cyclizations or the use of chiral catalysts, would be essential to achieve the correct three-dimensional structure. nih.gov
Late-Stage Functionalization: The installation of various oxygen functional groups at specific positions on the triterpenoid core often occurs in the later stages of the synthesis to avoid interference with key bond-forming reactions.
The final and often most challenging step is the glycosylation—attaching the xylose sugar to the C-3 hydroxyl group of the aglycone. Achieving the correct β-linkage stereoselectively without side reactions is a well-documented difficulty in saponin (B1150181) synthesis. nih.gov Modern methods, such as gold(I)-catalyzed glycosylations, have shown great promise for creating difficult 2-deoxy-β-pyranosidic linkages, which could be relevant for synthesizing analogues. nih.gov
Semi-Synthetic Derivatization Strategies for Analogues
Semi-synthesis, which uses the naturally isolated product as a starting scaffold, is a more practical and widely used approach for generating a library of analogues for structure-activity relationship (SAR) studies. nih.govbiorxiv.org This method leverages the already correctly assembled and stereochemically complex core of the natural product.
The triterpenoid aglycone of this compound offers several sites for chemical modification. Research on related compounds from Cimicifuga racemosa has demonstrated that such modifications occur both naturally and can be induced chemically.
Halogenation: A chlorinated analogue, 25-chlorodeoxycimigenol-3-O-β-D-xyloside, has been isolated, and it was shown that this compound could be formed via a chemical conversion from the non-chlorinated version. nih.gov This indicates that selective halogenation is a viable route for creating analogues.
Acylation and Etherification: The hydroxyl groups on the aglycone are primary targets for creating ester or ether derivatives to probe the influence of lipophilicity on biological activity.
Oxidation/Reduction: The ketone and hydroxyl groups present on the aglycone can be interconverted using selective redox chemistry to generate analogues with altered hydrogen-bonding capabilities.
The β-D-xylopyranose unit attached at the C-3 position has free hydroxyl groups that are amenable to a variety of chemical transformations. Standard carbohydrate chemistry can be applied to create derivatives:
Selective Acylation/Alkylation: The hydroxyl groups at the C-2', C-3', and C-4' positions of the xylose moiety can be selectively protected and deprotected to allow for the introduction of various acyl (e.g., acetate, benzoate) or alkyl groups. frontiersin.org These modifications can influence solubility and interactions with biological targets.
Oxidation: Oxidation of the primary alcohol (if present in an analogue) or secondary alcohols on the sugar can yield uronic acids or ketones, respectively, introducing new functionalities.
Glycosidic Bond Modification: While more complex, chemical methods could be employed to alter the glycosidic linkage itself, though this often requires more extensive synthetic manipulation.
To study the mechanism of action, cellular uptake, and target engagement of this compound, analogues bearing reporter tags are invaluable tools. nih.gov These tags allow for the visualization or pull-down of the molecule from complex biological systems.
The strategy involves incorporating a small, inert, and bioorthogonal functional group into the structure of this compound. This "chemical reporter" can then be selectively reacted with a probe molecule (e.g., a fluorescent dye or biotin). nih.gov
Commonly used bioorthogonal pairs include:
Azide-Alkyne Cycloaddition ("Click Chemistry"): An azide (B81097) or terminal alkyne group can be installed on either the aglycone or the sugar moiety. This group can then be "clicked" onto a corresponding alkyne- or azide-containing fluorescent probe or affinity tag.
Strained Alkenes/Alkynes: Cyclopropenes or other strained systems can be introduced for rapid ligation with tetrazine probes. nih.gov
These reporter-tagged analogues enable researchers to track the molecule in living cells, identify binding partners, and elucidate its biological function without the need for radioactive labels. nih.gov
Chemical Derivatization of the Sugar Moiety
Green Chemistry Approaches in Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of complex natural products to reduce waste, avoid hazardous reagents, and improve efficiency. researchgate.net For a molecule like this compound, this can involve several approaches:
Enzymatic Transformations: Utilizing isolated enzymes or whole-cell systems for specific reactions, such as selective acylation or glycosylation. Enzymes operate in aqueous media under mild conditions and can offer unparalleled regio- and stereoselectivity, reducing the need for complex protecting group strategies. nih.gov
Biocatalysis: Engineering biosynthetic pathways in microbial hosts (like E. coli or yeast) to produce the aglycone or even the entire glycoside. biorxiv.orgnih.gov This approach moves production from chemical synthesis to a more sustainable fermentation-based process.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as cascade reactions that form multiple bonds in a single operation.
Safer Solvents: Replacing hazardous chlorinated solvents with greener alternatives like ethanol (B145695), water, or supercritical CO2 where possible.
Stereoselective Synthesis and Chiral Induction in Analogue Generation
The control of stereochemistry is paramount in the synthesis of any analogue of this compound, as its biological activity is intrinsically linked to its specific 3D shape. beilstein-journals.org
Asymmetric Catalysis: In a total synthesis approach, chiral catalysts would be used to induce the formation of one enantiomer over another during key bond-forming steps, ensuring the correct absolute stereochemistry of the aglycone. ifremer.fr
Stereoselective Glycosylation: As mentioned, the formation of the glycosidic bond is a critical stereochemical challenge. Modern organic synthesis has developed a host of methods to control the outcome of glycosylation reactions, using specific promoters, protecting groups, and reaction conditions to favor the formation of the desired β-anomer. nih.gov Visible-light-induced photoacid catalysis represents an emerging method for the stereoselective synthesis of 2-deoxyglycosides. nih.gov
Substrate Control: In semi-synthesis, the inherent chirality of the natural product scaffold is used to direct the stereochemical outcome of subsequent reactions on the molecule, a process known as chiral induction.
By employing these advanced stereoselective methods, chemists can confidently produce structurally precise analogues to rigorously investigate the biological properties of this compound. ifremer.frrsc.org
Molecular and Cellular Pharmacological Mechanisms of Action
Mechanistic Studies in Non-Human In Vivo Models
The elucidation of the physiological effects of 26-Deoxycimicifugoside has been advanced through the use of various non-human in vivo models. These models are indispensable for understanding the compound's mechanisms of action within a complex biological system.
Application of Genetically Engineered Animal Models for Pathway Elucidation (e.g., Knockout Mice)
Genetically engineered animal models, particularly knockout mice, are powerful tools for dissecting the in vivo function of specific genes and pathways. cyagen.comwikipedia.orgiu.edu By inactivating a specific gene, researchers can observe the resulting phenotype and infer the gene's role in biological processes and disease. taconic.com For instance, knockout mouse models have been instrumental in understanding the roles of various receptors and enzymes in health and disease. nih.govnih.gov
While specific studies utilizing knockout mice to elucidate the pathways affected by this compound are not extensively documented, such models would be invaluable. For example, using knockout mice for specific serotonin (B10506) or opioid receptors could clarify whether the effects of this compound are mediated through these targets. nih.govnih.gov Similarly, knockout models for enzymes involved in inflammatory pathways could confirm the anti-inflammatory mechanisms of this compound. nih.gov The creation of these models often involves techniques like CRISPR-Cas9 for precise gene editing. mdpi.comcyagen.com
Use of Alternative Animal Models and Microphysiological Systems (MPS) for Mechanistic Insights
In addition to traditional rodent models, alternative animal models and in vitro microphysiological systems (MPS) are gaining prominence in mechanistic studies. insphero.comnih.gov MPS, also known as "organs-on-a-chip," are microfluidic devices that culture cells in a 3D environment to mimic the physiology of human organs. nih.govmdpi.com These systems offer a more controlled and human-relevant platform for studying drug metabolism, toxicity, and efficacy compared to conventional 2D cell cultures. frontiersin.org
MPS can be used to model various organs, including the liver, kidney, and brain, and can even be integrated to study multi-organ interactions. frontiersin.org For a compound like this compound, liver MPS could be used to investigate its metabolism and potential hepatotoxicity, while neuronal MPS could provide insights into its neuropharmacological mechanisms. insphero.comfrontiersin.org These systems represent a step towards reducing and refining the use of animal testing in preclinical research. insphero.com
Investigation of Compound Effects on Specific Organ Systems in Animal Models (e.g., Anti-inflammatory mechanisms in animal models)
Animal models are crucial for investigating the effects of compounds on specific organ systems and for understanding their therapeutic potential in various disease states. nih.govnih.gov
Anti-inflammatory Mechanisms: The anti-inflammatory properties of phytochemicals are often studied in animal models of inflammation. mdpi.com These models can be induced by various agents, such as lipopolysaccharide (LPS), to mimic inflammatory conditions. nih.govmdpi.com Studies have shown that some phytochemicals can exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. mdpi.commdpi.com For example, in a rat model of emphysema induced by cigarette smoke extract, this compound (referred to as Dec in the study) was shown to partially alleviate the induced damage. The study suggested that while the lungs were most affected, other organs like the heart, liver, kidney, and spleen also showed signs of aging, which could be partially mitigated by the compound.
Interactive Data Table: Effects of this compound in an Animal Model of Emphysema
| Organ | Effect of Cigarette Smoke Extract (CSE) | Effect of this compound (Dec) |
|---|---|---|
| Lung | Significant changes in histomorphology. | Alleviated CSE-induced emphysema in histomorphology. |
| Heart | Normal histomorphology, but signs of aging. | Partially alleviated aging caused by CSE. |
| Liver | Normal histomorphology, but signs of aging. | Partially alleviated aging caused by CSE. |
| Kidney | Normal histomorphology, but signs of aging. | Partially alleviated aging caused by CSE. |
This research highlights the systemic effects of the compound and its potential to counteract cellular stress and aging processes in multiple organs.
Structure Activity Relationship Sar Studies of 26 Deoxycimicifugoside and Its Derivatives
Systematic Modification and Functional Group Contribution Analysis
While comprehensive SAR studies focusing exclusively on 26-Deoxycimicifugoside are not extensively documented, research on the broader class of Cimicifuga and other cycloartane (B1207475) triterpenoids provides valuable insights through analogy. These studies involve the systematic modification of the triterpenoid (B12794562) scaffold and analysis of how these changes impact biological outcomes.
Key structural features found to influence the activity of cycloartane glycosides include:
Acetylation: The presence of an acetyl group at specific positions can significantly enhance bioactivity. For instance, the acetylation of the xylopyranoside at C-3' in 3'-O-acetylcimicifugoside H-1 is a noted modification. researchgate.net Another study highlighted that an acetyl group at the C-25 position enhances growth inhibitory activity against cancer cells. researchgate.net The compound 25-acetyl-7,8-didehydrocimigenol 3-O-β-d-xylopyranoside, with an IC50 of 5 µM, was more potent than its parent compound, which lacked the C-25 acetyl group (IC50 of 12.1 µM). researchgate.net
Oxygenated and Other Functional Groups: A study on 24 triterpenoids from Cimicifuga species identified several functionalities crucial for potent immunosuppressive activity. researchgate.netnii.ac.jp These include a hemiacetal group in the side chain, an oxygenated group at the C-12 position, a cyclopropane (B1198618) ring on the B-ring, and a double bond at the C7(8) position. researchgate.netnii.ac.jp
Glycosylation: The nature and position of the sugar moiety are critical. This compound features a β-D-xylopyranose attached at the C-3 position. researchgate.netnih.gov The type of sugar can impact properties like solubility and interaction with biological targets. For example, studies on cimigenol (B190795) derivatives showed that an arabinose moiety at C-3 influenced cytotoxic effects. researchgate.net
Side Chain Modifications: The side chain attached to the D-ring of the cycloartane skeleton is a hot spot for variability and a key determinant of activity. The transformation of Cimicifugoside H-1 into related compounds like H-2, H-3, and H-4 under different conditions highlights that minor changes, such as the position of a hydroxyl group (e.g., C-23 vs. C-24), can significantly modulate activity.
Core Skeleton Modifications: Some derivatives feature a seco-cycloartane structure, where one of the rings is opened. This modification has been shown to be a crucial feature for anti-HIV-1 activity. nih.gov
The table below summarizes the contribution of various functional groups to the biological activity of selected Cimicifuga triterpenoids.
| Compound/Derivative Feature | Position | Functional Group | Observed Impact on Biological Activity | Reference(s) |
| 25-acetyl-7,8-didehydrocimigenol derivative | C-25 | Acetyl group | Enhanced growth inhibitory activity on human breast cancer cells. | researchgate.net |
| Cimicifugoside and related compounds | C-12 | Oxygenated group | Responsible for potent immunosuppressive activity. | researchgate.netnii.ac.jp |
| Cimicifugoside and related compounds | C7-C8 | Double bond | Responsible for potent immunosuppressive activity. | researchgate.netnii.ac.jp |
| Cimigenol derivative | C-3 | Arabinose moiety | Influenced cytotoxic effects on multiple myeloma cells. | researchgate.net |
| Seco-cycloartane triterpenoids | Ring A | seco-structure (cleaved ring) | Crucial for anti-HIV-1 integrase activity. | nih.gov |
Stereochemical Influence on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity, as it governs the precise fit of a molecule into its target's binding site. mdpi.com For complex molecules like this compound, which have numerous chiral centers, even a subtle change in stereoconfiguration can lead to a dramatic shift in function.
A pivotal finding in the study of this compound was the correction of its structure from this compound to 23-epi-26-deoxycimicifugoside . researchgate.netscience.gov This indicates that the stereochemistry at the C-23 position is a defining feature of the natural product. The "epi" designation signifies that its configuration at C-23 differs from another established epimer. This distinction is crucial, as the spatial orientation of substituents at C-23 can profoundly affect how the molecule interacts with its biological targets.
Studies on other cycloartane derivatives have quantitatively demonstrated the importance of stereochemistry:
In an evaluation of cycloartane glycosides against HL-60 leukemia cells, the C-23 configuration was directly linked to cytotoxicity. mdpi.com The aglycone 8a , a C-23 epimer of 1a , was significantly more potent (IC50 14.8 µM) than 1a (IC50 101.1 µM), underscoring the importance of the stereocenter at this position. mdpi.com
The stereochemistry of the side chain, particularly at C-24, has also been noted as important. The chemical shift of C-24 in the NMR spectrum of some cycloartane glycosides suggests a preference for the S configuration. researchgate.net
The compound 23-epi-26-deoxyactein (B1259016) , which shares the same core stereochemistry as 23-epi-26-deoxycimicifugoside, has been identified as an active principle in Cimicifuga racemosa responsible for anti-inflammatory effects, specifically the reduction of inducible nitric oxide synthase (iNOS) expression. mdpi.comncats.io
The table below highlights the impact of stereochemistry on the activity of cycloartane triterpenoids.
| Compound Pair | Stereochemical Difference | Biological Activity Measured | Finding | Reference(s) |
| Aglycone 1a vs. 8a | Epimers at C-23 | Cytotoxicity against HL-60 cells | 8a (IC50 14.8 µM) was ~7-fold more potent than 1a (IC50 101.1 µM). | mdpi.com |
| This compound | Structural Correction | N/A | Correct structure determined to be 23-epi-26-deoxycimicifugoside . | researchgate.netscience.gov |
| 23-epi-26-deoxyactein | (23S,24R,25R) configuration | Anti-inflammatory | Active principle for reducing iNOS expression. | mdpi.comncats.io |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Analogues
Pharmacophore modeling is a powerful computational technique used in ligand-based drug design (LBDD). nih.govnih.gov It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. dovepress.comcolumbiaiop.ac.in This model then serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that could have similar activity. dovepress.com
Currently, there are no published studies detailing a specific pharmacophore model derived from this compound. However, the principles of LBDD are highly applicable to this class of molecules. A typical LBDD workflow would involve:
Assembling a Training Set: A collection of structurally related cycloartane glycosides with known biological activities (e.g., IC50 values) against a specific target would be gathered.
Conformational Analysis: The potential 3D shapes (conformations) of each molecule would be generated.
Pharmacophore Generation: Software would align the active molecules and abstract the common chemical features, generating one or more pharmacophore hypotheses.
Model Validation: The best model would be selected based on its ability to distinguish known active compounds from inactive ones.
As an illustrative example, a study on the related compound Cimicifugoside H-2 identified it as an inhibitor of IKK1/α, a kinase involved in the NF-κB signaling pathway. A pharmacophore model for this interaction would likely include features corresponding to the key binding interactions, such as hydrogen bonds and hydrophobic contacts within the kinase's activation loop. Such a model could then be used to discover new potential IKK1/α inhibitors.
The development of a pharmacophore model for analogues of this compound would be a valuable step toward discovering novel compounds with targeted activities, whether for anti-inflammatory, cytotoxic, or other therapeutic applications. nih.gov
Computational Approaches to SAR (e.g., Molecular Docking for Target Affinity Prediction)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. swansea.ac.uk By estimating the binding affinity, often expressed as a docking score or binding energy, this technique helps to elucidate SAR, predict biological targets, and screen virtual compound libraries. swansea.ac.uk
While specific molecular docking studies detailing the binding energy and target interactions of this compound are not widely available, research on closely related analogues demonstrates the utility of this approach.
Targeting Inflammatory Pathways: The structurally similar compound 23-epi-26-deoxyactein was found to be the active component in Cimicifuga racemosa that suppresses iNOS expression in brain microglial cells, a key process in neuroinflammation. mdpi.comncats.io A molecular docking study could elucidate its binding to upstream regulators of iNOS, such as transcription factors or signaling kinases.
Kinase Inhibition: Molecular docking and dynamics studies of Cimicifugoside H-2 revealed its mechanism as an inhibitor of IKK1/α. The analysis showed it binding to the activation loop of the kinase with a calculated binding energy of -9.2 kcal/mol, forming crucial hydrogen bonds and hydrophobic interactions. This provides a clear computational model for its inhibitory activity.
General Screening: In broader computational studies, compounds like this compound have been identified as potential active ingredients in traditional medicine formulations through integrated network pharmacology and molecular docking approaches. researchgate.net
The table below provides examples of docking studies on related triterpenoids, illustrating the type of data generated.
| Ligand | Protein Target | Docking Score / Binding Energy | Predicted Interactions | Potential Biological Effect | Reference(s) |
| Cimicifugoside H-2 | IKK1/α (I-kappa-B kinase) | -9.2 kcal/mol | Hydrogen bonds and hydrophobic interactions with the activation loop. | Inhibition of NF-κB pathway, anti-inflammatory. | |
| 23-epi-26-deoxyactein | (Hypothetical) Upstream regulators of iNOS | Not reported | Not reported | Anti-inflammatory, neuroprotective. | mdpi.comncats.io |
These examples show that computational docking is a powerful tool to generate hypotheses about the molecular targets of cycloartane glycosides and to understand the structural basis for their activity, guiding further experimental validation and derivative design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By correlating calculated molecular descriptors (which quantify physicochemical properties like lipophilicity, electronics, and shape) with experimental activity, QSAR models can predict the activity of new, unsynthesized compounds. biocrick.comsciforum.net
No specific QSAR models have been published for this compound itself. However, QSAR studies on the broader class of cycloartane triterpenoids have been successfully conducted, demonstrating the feasibility and power of this approach.
Example QSAR Studies on Cycloartane Triterpenoids:
Anti-HIV Activity: A study on anti-HIV cycloartane triterpenoids led to the development of a three-dimensional QSAR (3D-QSAR) model. researchgate.net This model, which considered the 3D fields around the molecules (steric and electrostatic), showed good predictive ability with a high correlation coefficient for the training set (r² = 0.99). researchgate.net The insights from this model guided the synthesis of five new derivatives, one of which showed significantly improved activity against HIV-1. researchgate.net This demonstrates how QSAR can be a key component of a successful drug design-make-test-analyze cycle.
Cytotoxic Activity: In another study, QSAR analysis was performed on a series of cytotoxic 9,19-cycloartane type triterpenoid glycosides from Actaea dahurica. sciforum.net Such a model would identify which molecular descriptors are positively or negatively correlated with cytotoxicity. For example, a model might reveal that increased hydrophobicity in one region of the molecule enhances activity, while bulky substituents in another region are detrimental.
A hypothetical QSAR model for a series of this compound derivatives might look like the following equation:
Predicted Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)
Where:
Descriptors A, B, C represent calculated properties (e.g., A = LogP for lipophilicity, B = a descriptor for molecular volume, C = a descriptor for the energy of the highest occupied molecular orbital).
c0, c1, c2, c3 are coefficients determined by the regression analysis, indicating the weight and direction (positive or negative) of each descriptor's influence on activity.
Developing such a QSAR model for this compound and its analogues would provide a predictive tool to prioritize the synthesis of the most promising derivatives, saving significant time and resources in the discovery of new therapeutic agents. researchgate.net
Analytical Methodologies for Research and Quantification of 26 Deoxycimicifugoside
Spectroscopic Quantification Methods (e.g., UV, NMR-based assays)
Spectroscopic methods provide alternative and complementary approaches to chromatography for the analysis of 26-Deoxycimicifugoside.
As previously noted, direct quantification of triterpene glycosides using UV spectroscopy is challenging due to their weak chromophoric properties. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy, however, is a powerful tool for structural elucidation. nih.gov In the context of this compound, NMR studies have been critical. For instance, detailed NMR analysis led to a structural correction, reassigning the compound previously identified as this compound to 23-epi-26-deoxycimicifugoside. science.govresearchgate.net While high-resolution NMR is primarily used for determining chemical structures, quantitative NMR (qNMR) has emerged as a valuable method for the quantification of compounds in complex mixtures, including botanical extracts, by relating the integral of a specific resonance signal to the concentration of the analyte. bruker.comresearchgate.net
Development and Validation of Analytical Markers for Botanical Standardization in Research
The development and validation of analytical methods are fundamental to ensuring the quality, consistency, and authenticity of botanical materials. researchgate.neteuropa.eu this compound is one of several triterpene glycosides used as a chemical marker for the standardization of black cohosh (Actaea racemosa) extracts. researchgate.netnih.gov
Standardization involves using validated analytical techniques to quantify specific chemical constituents. researchgate.net HPLC-based fingerprinting is a widely accepted approach for the quality control of black cohosh. nih.gov These chromatographic fingerprints, which show the pattern of major components like this compound, can be used to unambiguously identify the correct plant species and distinguish it from potential adulterants, such as various Asian Actaea species. nih.govnih.govthieme-connect.com The validation of these analytical methods ensures they are reproducible and fit for purpose, which is a key requirement for quality assurance in both research and commercial production. researchgate.neteuropa.eu
Metabolomics and Chemical Profiling of Plant Extracts Containing this compound
Metabolomics provides a comprehensive analysis of the small-molecule metabolites within a biological system. In botanical research, this involves creating a detailed chemical profile of a plant extract. nih.gov Techniques like UPLC-QTOF-MS are central to metabolomic studies of Actaea species. gimitec.comarabjchem.org
These studies aim to distinguish authentic black cohosh from closely related species that may be used as adulterants. gimitec.comnih.gov By comparing the metabolic profiles of different species, researchers can identify unique chemical markers. nih.gov For example, a metabolomics workflow using UPLC-QTOF-MS was successfully used to classify different Actaea species and commercial black cohosh products, identifying adulteration in several commercial samples. gimitec.com This approach involves analyzing the full LC-MS data with multivariate statistical tools like Principal Component Analysis (PCA) to visualize the clustering of samples based on their chemical similarity. nih.govgimitec.com This allows for the identification of compounds, including this compound, that are critical for discriminating between authentic and adulterated materials. nih.govnih.gov
Advanced Research Models and Methodologies in 26 Deoxycimicifugoside Studies
In Vitro Cell-Based Assay Development and High-Throughput Screening (HTS)
In vitro cell-based assays are fundamental tools in the preclinical evaluation of compounds like 26-Deoxycimicifugoside. These assays form the foundation of high-throughput screening (HTS), a process that automates the testing of large numbers of chemicals to identify active compounds that modulate a specific biological pathway. macrogen.com HTS campaigns utilize miniaturized formats, such as 96- or 384-well plates, robotics, and sensitive detection methods to rapidly assess the effects of compounds on cellular processes. macrogen.com While specific large-scale HTS campaigns for this compound are not extensively detailed in publicly available literature, the methodologies are well-established for screening natural product libraries to which this compound belongs.
Use of Standard and Genetically Engineered Cell Lines
Standard, immortalized cell lines are a cornerstone of research into the cellular effects of this compound, primarily its corrected form, 23-epi-26-deoxycimicifugoside. These cell lines provide consistent and reproducible models for assessing specific activities such as cytotoxicity and cell growth inhibition.
A notable example is the use of the MCF-7 human breast cancer cell line. Studies have shown that 23-epi-26-deoxycimicifugoside inhibits the growth of MCF-7 cells, inducing cell cycle arrest at the G1 phase with a reported IC50 value of 21μM. biotium.combioassaysys.comcyagen.comnih.gov The compound has also been evaluated against other cancer cell lines, including the human hepatocellular carcinoma line HepG2 , the colon adenocarcinoma line HT29 , and the gastric carcinoma line MKN28 . In this context, it demonstrated selective and high cytotoxicity against HepG2 cells. nih.gov
Beyond cancer research, the 3T3-L1 preadipocyte cell line has been instrumental in studying the compound's metabolic effects. Research indicates that 23-epi-26-deoxycimicifugoside inhibits the adipogenesis of 3T3-L1 cells, a key process in fat formation, by down-regulating critical adipogenic transcription factors. bioassaysys.comcyagen.com Furthermore, its protective effects against cellular damage have been explored using osteoblastic MC3T3-E1 cells and pancreatic β-cell lines like RIN-m5F . cyagen.comcytosurge.com In murine microglial BV-2 cells, the compound was shown to inhibit interferon-gamma-induced nitric oxide production. nih.gov
While standard cell lines are invaluable, genetically engineered cell lines, often created using technologies like CRISPR/Cas9, offer the ability to study the compound's interaction with specific genes and pathways. cytosurge.comsigmaaldrich.com This can involve knocking out a target gene to see if the compound's effect is nullified or introducing a specific mutation. cytosurge.com Although the broad utility of such models is recognized, specific applications of genetically engineered cell lines in direct studies of this compound are not yet widely reported in the scientific literature.
Table 1: Investigated Standard Cell Lines in 23-epi-26-deoxycimicifugoside Research
| Cell Line | Cell Type | Origin | Research Focus | Key Findings | Citations |
| MCF-7 | Breast Adenocarcinoma | Human | Anti-cancer | Growth inhibition; G1 cell cycle arrest (IC50 = 21μM). | biotium.combioassaysys.comcyagen.comnih.gov |
| HepG2 | Hepatocellular Carcinoma | Human | Anti-cancer | High and selective cytotoxicity. | nih.gov |
| 3T3-L1 | Preadipocyte | Mouse | Metabolic Effects | Inhibition of adipogenesis. | bioassaysys.comcyagen.com |
| MC3T3-E1 | Osteoblast | Mouse | Cytoprotection | Protection against apoptosis. | cytosurge.com |
| RIN-m5F | Pancreatic β-cell | Rat | Cytoprotection | Protection against oxidative damage. | cytosurge.com |
| BV-2 | Microglia | Mouse | Anti-inflammatory | Inhibition of nitric oxide production. | nih.gov |
Primary Cell Culture Models for Specific Biological Systems
Primary cells are isolated directly from living tissue and are considered more representative of in vivo physiology than immortalized cell lines. nih.gov These cultures have a finite lifespan and can be derived from various tissues to create specific models, such as primary neurons for neuropharmacology or hepatocytes for toxicity studies. nih.govbiocompare.com The process involves sterile tissue collection, enzymatic digestion to release the cells, and cultivation in specialized media that supports their growth and function. promega.de Although primary cell cultures are a powerful tool for providing physiologically relevant data, their direct application in published research on this compound has not been specifically documented. Their use would represent a logical step to validate findings from studies on immortalized cell lines in a more biologically authentic context.
Reporter Gene Assays and Functional Cell-Based Readouts
Reporter gene assays are a sophisticated method to monitor the activity of specific cellular signaling pathways. nih.govyeasenbio.com These assays involve introducing a gene for a readily measurable protein, like luciferase, into cells, where its expression is controlled by a promoter that is responsive to a particular pathway. nih.govyeasenbio.com When the pathway is activated or inhibited by a compound, the amount of reporter protein changes, which can be quantified, often by measuring light output (luminescence). nih.gov
While direct use of reporter assays for this compound is not prominently featured in the literature, related compounds isolated from the same source, Cimicifuga foetida, have been tested using a luciferase reporter gene assay to measure the inhibition of the Wnt signaling pathway. nih.gov This demonstrates the applicability of this methodology for screening and mechanistic studies of compounds from this class.
Functional cell-based readouts are crucial for understanding the physiological effects of a compound. For 23-epi-26-deoxycimicifugoside, key functional readouts that have been established in cell-based models include:
Cell Cycle Analysis: Determining the stage at which the cell cycle is halted (e.g., G1 arrest in MCF-7 cells). bioassaysys.comnih.gov
Metabolic Assays: Quantifying processes like adipogenesis through lipid accumulation staining (e.g., Oil Red O staining in 3T3-L1 cells). nih.gov
Measurement of Reactive Oxygen Species (ROS): Assessing the compound's ability to mitigate oxidative stress. cytosurge.com
In Vivo Non-Human Animal Model Development for Mechanistic Research
In vivo animal models are indispensable for understanding how a compound behaves in a whole, living organism, providing critical data on pharmacodynamics and mechanism of action that cannot be obtained from in vitro studies. nih.gov The selection of an appropriate animal model is vital for the results to be relevant to human physiology and disease. nih.gov
Rodent Models (e.g., Mice, Rats) for Pharmacodynamic and Mechanistic Studies
Rodent models are the most commonly used systems for the pharmacodynamic and mechanistic evaluation of compounds like 23-epi-26-deoxycimicifugoside. These studies help to establish the relationship between the concentration of a drug and its observed effect in a living system.
In a key study, C57BL/6 mice were used in a diet-induced obesity model. bioassaysys.comcyagen.com Oral administration of 23-epi-26-deoxycimicifugoside resulted in significant reductions in body weight gain, fat mass, and liver weight. bioassaysys.comcyagen.com The compound also improved glucose intolerance and reduced serum lipoprotein levels, pointing to its potential in addressing metabolic disorders. bioassaysys.com Mechanistically, these effects were linked to the activation of the AMPK signaling and SIRT1-FOXO1 pathway. bioassaysys.comcyagen.com In addition to mice, rat models have been employed to study the absorption of the compound across different segments of the intestine, providing valuable pharmacokinetic data. nih.gov
Table 2: Findings from Rodent Models in 23-epi-26-deoxycimicifugoside Research
| Animal Model | Research Focus | Key Pharmacodynamic & Mechanistic Findings | Citations |
| C57BL/6 Mice (Diet-Induced Obesity) | Metabolic Effects | - Lowered body weight gain, fat mass, and liver weight.- Improved glucose intolerance.- Reduced serum lipoprotein levels.- Activated AMPK signaling and SIRT1-FOXO1 pathway. | bioassaysys.comcyagen.com |
| Rat (In Situ Perfusion) | Absorption/Pharmacokinetics | - Demonstrated absorption capacity in the duodenum, jejunum, ileum, and colon. | nih.gov |
Genetically Modified Animal Models (e.g., Knockout, Humanized Models)
Genetically modified animal models, such as knockout and humanized mice, are powerful tools for dissecting the specific molecular targets of a compound. taconic.comKnockout models , where a specific gene has been inactivated, can definitively determine if that gene's protein product is the target of a drug. taconic.comgenetargeting.com For example, if this compound is hypothesized to act through a specific receptor, testing it in a mouse where that receptor has been knocked out would provide clear evidence for or against this mechanism.
Humanized models involve replacing a mouse gene with its human equivalent. This is particularly useful when a compound's target differs between species, allowing for a more accurate prediction of its efficacy and action in humans. While these advanced models are crucial in modern drug discovery for validating targets and exploring mechanisms, their specific use in published studies focusing on this compound has not been identified. Future research utilizing these models would be a critical step in further validating the compound's mechanism of action.
Advanced Imaging Techniques in Live Animal Studies
Visualizing the biodistribution, target engagement, and pharmacodynamic effects of natural compounds in a living organism in real-time is crucial for understanding their therapeutic potential. Advanced imaging modalities offer non-invasive windows into these processes, overcoming the limitations of conventional methods that rely on endpoint analysis. nih.gov While specific imaging studies on this compound are not extensively documented in available literature, the techniques applied to similar molecules, such as other triterpenoid (B12794562) glycosides, provide a clear framework for its future investigation.
Optical imaging, which includes bioluminescence and fluorescence, is a powerful and relatively cost-effective tool for preclinical research. oatext.com Bioluminescence imaging involves the introduction of a light-emitting enzyme (like luciferase) into cells or animals, where the signal can be tracked non-invasively. oatext.com Near-infrared (NIR) fluorescence imaging (700-900 nm) is particularly advantageous for in vivo studies due to reduced background autofluorescence and deeper tissue penetration. oatext.com
For instance, research on the triterpene glycoside Cucumarioside A2-2 utilized NIR fluorescence to track macrophages labeled with a NIR fluorochrome. This allowed researchers to visualize the migration and penetration of these immune cells into tumor tissues in live mice, demonstrating the compound's immunomodulatory effects in vivo. nih.gov Such an approach could be adapted to study this compound, for example, by labeling the compound with a fluorescent tag or by using reporter systems to monitor the activation of specific cellular pathways in response to treatment.
Other advanced modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), often combined in hybrid systems (PET/CT, PET/MR), provide detailed anatomical and functional information, allowing for a comprehensive assessment of a compound's effect on tissues and organs. nih.gov
Table 1: Comparison of Advanced Imaging Modalities for In Vivo Research
| Modality | Principle | Advantages | Limitations | Potential Application for this compound |
|---|---|---|---|---|
| Bioluminescence Imaging (BLI) | Enzymatic (e.g., luciferase) light production. oatext.com | High signal-to-noise ratio, cost-effective. oatext.com | Requires genetic modification, low spatial resolution. oatext.com | Monitoring tumor growth inhibition or pathway activation in engineered cell lines. |
| Fluorescence Imaging (e.g., NIR) | Detection of light emitted by fluorescent probes after excitation. oatext.com | High sensitivity, real-time imaging, multiplexing possible. | Limited tissue penetration, potential phototoxicity. oatext.com | Tracking the biodistribution of a fluorescently-labeled this compound. |
| Positron Emission Tomography (PET) | Detects gamma rays from a positron-emitting radiotracer. nih.gov | High sensitivity, quantitative functional data. | Low spatial resolution, requires cyclotron and radiochemistry. nih.gov | Assessing metabolic changes in tissues (e.g., brain, tumors) after treatment. |
| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to generate detailed anatomical images. nih.gov | Excellent soft-tissue contrast, high spatial resolution, non-ionizing radiation. | Lower sensitivity than PET, longer acquisition times. nih.gov | Visualizing structural changes or edema in tissues responding to the compound. |
Organ-on-a-Chip and Microphysiological Systems (MPS) for Complex Biological Interactions
Organ-on-a-Chip (OOC) and Microphysiological Systems (MPS) are revolutionary platforms that bridge the gap between simplistic 2D cell cultures and complex animal models. sciopen.com These devices are microfluidic cell culture systems designed to replicate the key functional units of human organs. mdpi.commdpi.com By incorporating 3D multicellular structures, tissue-tissue interfaces, and physiological mechanical cues (e.g., fluid shear stress), OOCs provide a more accurate in vitro representation of human organ function. acs.orgmdpi.com
This technology is particularly valuable for studying natural products, offering a new paradigm for evaluating their activity and mechanisms. sciopen.com For a compound like this compound, OOCs can model its effects on specific organs with high fidelity. For example, a "liver-on-a-chip" could be used to study its metabolism and potential hepatotoxicity, while a "brain-on-a-chip" incorporating a blood-brain barrier model could assess its ability to penetrate the central nervous system. mdpi.commdpi.com These systems allow for real-time imaging and the analysis of biochemical, genetic, and metabolic activities in a controlled, human-relevant context. mdpi.com
The integration of multiple OOCs into a "human-on-a-chip" system further allows for the study of inter-organ communication, providing insights into the systemic effects of a compound. microfluidics-innovation-center.comvanderbilt.edu
Table 2: Features and Advantages of Organ-on-a-Chip Systems for Natural Product Research
| Feature | Description | Advantage for this compound Studies | Source(s) |
|---|---|---|---|
| Micro-architecture | Replicates the 3D structure and cellular organization of a specific organ tissue. | Allows for the study of interactions in a more physiologically relevant context than 2D cultures. | nih.gov |
| Microenvironment | Simulates the complex environment, including cell-cell and cell-matrix interactions. | Provides insight into how the tissue microenvironment influences the compound's activity. | microfluidics-innovation-center.com |
| Mechanical Forces | Incorporates physiological forces like fluid shear stress (blood flow) or mechanical strain. | Enables investigation of the compound's effect under conditions that mimic the in vivo state. | acs.org |
| Real-time Monitoring | Compatible with high-resolution microscopy and integrated sensors for continuous data collection. | Facilitates dynamic analysis of cellular responses over time. | mdpi.com |
| Human-based Models | Utilizes human cells, including patient-derived iPSCs, for personalized medicine applications. | Offers more accurate prediction of human responses compared to animal models. | mdpi.com |
Future Research Directions and Emerging Paradigms for 26 Deoxycimicifugoside
Exploration of Undiscovered Molecular Targets and Off-Targets
The full therapeutic potential of 26-deoxycimicifugoside may be realized through the comprehensive identification of its molecular targets and potential off-targets. While its primary mechanisms of action are under investigation, a broader understanding of its interactions within the cellular environment is crucial. As a member of the triterpenoid (B12794562) saponin (B1150181) family, this compound is likely to interact with a variety of biological macromolecules due to its complex three-dimensional structure. acs.org This structural complexity makes it an ideal candidate for exploring novel biological phenomena and biochemical pathways. acs.org
Future research should focus on employing advanced techniques to uncover these currently unknown interactions. A significant challenge in natural product research is the elucidation of the complete target profile of a compound. ox.ac.uk Understanding these interactions is critical for predicting both therapeutic efficacy and potential side effects.
Key research questions in this area include:
What are the primary and secondary binding partners of this compound in various cell types?
Does this compound exhibit polypharmacology, and if so, what are the implications for its therapeutic applications?
Answering these questions will provide a more complete picture of how this compound functions at the molecular level, paving the way for more targeted and effective therapeutic strategies.
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanism Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and understanding of natural products like this compound. nih.govacs.org These computational technologies offer powerful tools to accelerate research by predicting molecular properties, identifying potential biological targets, and elucidating mechanisms of action. nih.govacs.orgcas.org
The application of AI and ML in the study of this compound can be multifaceted:
Target Prediction: Utilizing deep learning models to screen vast protein databases and identify potential binding partners. nih.govfrontiersin.org
Bioactivity Prediction: Employing ML algorithms to forecast the pharmacological properties of this compound and its analogues. cas.orgijrpas.com
Mechanism of Action Elucidation: Using AI to analyze phenotypic screening data and predict the cellular pathways affected by the compound. nih.govarxiv.org
De Novo Design: Leveraging generative AI models to design novel analogues of this compound with improved therapeutic properties. acs.org
While AI presents immense opportunities, challenges such as the need for high-quality, standardized data for training models remain. helmholtz-hips.de Continued advancements in AI and the generation of robust datasets will be crucial for unlocking the full potential of these technologies in natural product research. helmholtz-hips.de
Development of Chemical Probes for In-Depth Biological Pathway Characterization
To unravel the intricate biological pathways modulated by this compound, the development of specific chemical probes is an essential next step. nih.govtandfonline.com Chemical probes are small molecules designed to interact with specific protein targets, allowing for the detailed study of their function in complex biological systems. nih.govnumberanalytics.comnumberanalytics.com By creating a probe based on the structure of this compound, researchers can gain valuable insights into its mechanism of action and identify its direct binding partners. acs.orgnumberanalytics.com
The design of an effective chemical probe involves modifying the parent compound, in this case, this compound, to include a reactive group or a tag for detection, while retaining its biological activity. acs.org This functionalized molecule can then be used in a variety of experiments, such as affinity chromatography or activity-based protein profiling, to isolate and identify its cellular targets. acs.orgnih.gov
The development and application of a this compound-based chemical probe would enable researchers to:
Identify Direct Binding Partners: Isolate and identify the specific proteins that this compound interacts with inside the cell. numberanalytics.comnumberanalytics.com
Characterize Biological Pathways: Elucidate the downstream signaling cascades and cellular processes that are affected by the compound's binding to its target. tandfonline.comnumberanalytics.comyoutube.com
Validate Therapeutic Targets: Confirm the role of the identified targets in disease processes, providing a rationale for the development of new therapies. ox.ac.uknumberanalytics.com
The insights gained from using chemical probes are complementary to genetic approaches and provide a powerful method for understanding the pharmacology of natural products like this compound. youtube.com
Investigation of Microbiome-Compound Interactions and Metabolites
Future research should focus on how the diverse microbial communities in the gut metabolize this compound. This involves identifying the specific bacterial species and enzymes responsible for its transformation. Furthermore, it is important to characterize the resulting metabolites, as they may possess distinct pharmacological activities compared to the parent compound.
Key areas of investigation include:
Microbial Metabolism: Identifying the gut bacteria that can metabolize this compound and the enzymatic reactions involved.
Metabolite Identification and Activity: Characterizing the structure and biological activity of the metabolites produced by the microbiome.
Impact on Microbiome Composition: Assessing whether this compound and its metabolites can, in turn, modulate the composition and function of the gut microbiota. nih.gov
Understanding these complex interactions will provide a more complete picture of the in vivo fate of this compound and may reveal new therapeutic possibilities for both the compound and its microbial-derived metabolites. nih.gov
Bioengineering Approaches for Enhanced Biosynthesis or Novel Analogues
The natural abundance of this compound may be limited, hindering its large-scale production for research and potential therapeutic use. Bioengineering and synthetic biology offer promising solutions to this challenge by enabling the heterologous production of this complex molecule and the creation of novel analogues. nih.govportlandpress.comresearchgate.net These approaches involve transferring the biosynthetic pathway of this compound into a microbial or plant-based host system that can be easily cultured and scaled up. nih.govacs.org
The biosynthesis of triterpenoid saponins (B1172615) involves a series of enzymes, including oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases, that work in concert to produce the final complex structure. frontiersin.orgresearchgate.net By identifying and co-expressing the genes encoding these enzymes in a suitable host, such as yeast or the plant Nicotiana benthamiana, it is possible to reconstruct the biosynthetic pathway and produce this compound. acs.org
Furthermore, synthetic biology tools allow for the engineering of these pathways to create novel analogues of this compound with potentially improved properties. researchgate.netrsc.org This can be achieved through various strategies, including:
Combinatorial Biosynthesis: Combining enzymes from different organisms to generate new chemical structures. nih.govresearchgate.net
Protein Engineering: Modifying the structure of biosynthetic enzymes to alter their substrate specificity or catalytic activity. nih.gov
Metabolic Engineering: Optimizing the metabolic pathways of the host organism to increase the yield of the desired compound. mdpi.com
These bioengineering approaches not only provide a sustainable and scalable source of this compound but also open up avenues for the discovery of new and more potent therapeutic agents. nih.govnih.govdntb.gov.ua
Integration of Multi-Omics Data for Systems Biology Understanding of Compound Effects
To gain a comprehensive and holistic understanding of the biological effects of this compound, the integration of multiple "omics" datasets is essential. mdpi.comresearchgate.net A systems biology approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of interactions and perturbations caused by the compound within a biological system. rsc.orgfrontiersin.org
By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or organisms treated with this compound, researchers can construct a detailed picture of its mechanism of action. frontiersin.orgnih.govfrontiersin.org This integrated approach allows for the identification of key pathways and molecular networks that are modulated by the compound, providing insights that may not be apparent from single-omics studies alone. researchgate.netrsc.org
The integration of multi-omics data can be applied to:
Identify Biomarkers: Discover molecular signatures that can predict the response to this compound treatment. researchgate.net
Uncover Novel Mechanisms: Reveal unexpected connections between different biological pathways affected by the compound. rsc.org
Build Predictive Models: Develop computational models that can simulate the effects of this compound and guide the design of new experiments.
This systems-level perspective is crucial for understanding the multifaceted effects of natural products like this compound and for translating this knowledge into effective therapeutic strategies. mdpi.com
Q & A
Q. How to contextualize this compound’s bioactivity within broader phytochemical research?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to compare its efficacy with related triterpenes (e.g., actein, cimicifugoside). Highlight gaps, such as limited in vivo pharmacokinetic data, and propose comparative metabolomic studies to elucidate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
